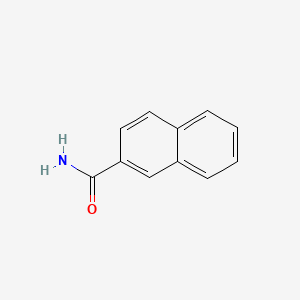

2-Naphthamide

描述

Structure

3D Structure

属性

IUPAC Name |

naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXXKQIRGQDWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876686 | |

| Record name | 2NAPHTHYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-82-5 | |

| Record name | 2-Naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2243-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Naphthamide

Established Synthetic Pathways for the 2-Naphthamide Core Structure

The formation of the fundamental this compound structure can be achieved through several reliable synthetic routes, each with specific advantages concerning reaction conditions, scalability, and efficiency.

The most conventional methods for synthesizing the this compound core involve the formation of an amide bond between a naphthalene-2-carboxylic acid derivative and an amine source. A primary route is the conversion of 2-naphthoic acid to a more reactive acyl chloride intermediate, typically using thionyl chloride (SOCl₂). This 2-naphthoyl chloride is then reacted with ammonia (B1221849) or a primary amine to yield the corresponding this compound. ontosight.airesearchgate.net

Another widely used approach is direct amide coupling. This involves activating the carboxylic acid group of 2-naphthoic acid in the presence of an amine. Common coupling agents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org These reagents facilitate the formation of the amide bond under mild conditions, typically at room temperature in a suitable solvent like dimethylformamide (DMF). rsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the activated carboxyl group. benchchem.com For reactions requiring anhydrous conditions, it is preferable to work in an inert atmosphere, such as nitrogen or argon, to achieve high yields. google.com

A study outlined a typical procedure for this coupling reaction: 2-naphthoic acid and a primary aliphatic amine were dissolved in DMF, to which DCC and HOBt were added. rsc.org The mixture was stirred for 12 hours at room temperature, yielding the desired N-alkyl-2-naphthamide after purification. rsc.org

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been effectively applied to the production of this compound derivatives. researchgate.net Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates and often leads to cleaner products with fewer side reactions compared to conventional heating methods. researchgate.netacs.org

In one detailed study, a four-step synthesis of novel this compound derivatives was conducted using microwave assistance for several of the key transformations. acs.orgnih.gov For example, the final amidation step involved reacting a 4-hydroxy-dimethoxy-naphthalene-2-carboxylic acid intermediate with an appropriate amine. acs.org A comparison between conventional reflux and microwave-assisted methods for a related step (conversion of a carboxylic acid to an acyl chloride using SOCl₂) highlighted the efficiency of microwave heating.

| Parameter | Conventional Reflux Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 3.5 hours | 30 minutes |

| Temperature | Room Temperature (stirring) | 80 °C |

| Microwave Power | N/A | 300 W |

| Atmosphere | Nitrogen | Sealed Reactor |

This comparison clearly demonstrates that microwave irradiation can reduce reaction times from hours to minutes while achieving the desired transformation. acs.org The yields for subsequent steps in the microwave-assisted synthesis were reported to be high, often ranging from 80% to 97%. researchgate.net

The creation of complex 2-naphthamides bearing multiple functional groups often requires sophisticated, multi-step synthetic sequences. These routes allow for the precise installation of substituents on the naphthalene (B1677914) ring system before the final amide formation.

A notable example is a four-step, microwave-assisted synthesis that begins with substituted dimethoxybenzaldehydes to produce novel N-(4-substituted benzyl) and N-(3-morpholinopropyl) this compound derivatives. acs.orgnih.gov The general pathway is as follows:

Stobbe Condensation : A dimethoxybenzaldehyde derivative undergoes a Stobbe condensation with diethyl succinate (B1194679) using potassium tert-butoxide in tert-butanol (B103910) to form a (dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid derivative. acs.orgnih.gov

Cyclization : The product from the first step is cyclized using acetic anhydride (B1165640) and sodium acetate (B1210297) to form an ethyl 4-acetoxy-dimethoxy-2-naphthoate. acs.org

Hydrolysis : The ester and acetate groups are hydrolyzed to yield a 4-hydroxy-dimethoxy-naphthalene-2-carboxylic acid. acs.org

Amidation : The resulting carboxylic acid is coupled with a selected amine to produce the final, highly functionalized this compound derivative. acs.org

This strategic, multi-step approach enables the synthesis of derivatives with specific substitution patterns on the naphthalene core, which would be difficult to achieve through direct substitution on a pre-formed this compound. acs.orgnih.gov Another example involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with substituted benzaldehydes, followed by a cyclization reaction with thioglycolic acid, to create complex N-substituted this compound derivatives containing a thiazolidinone ring. nih.gov

Advanced Derivatization Techniques and Targeted Structural Modifications

Beyond the synthesis of the core structure, significant research has focused on the derivatization of this compound to explore structure-activity relationships, particularly for applications in medicinal chemistry.

Diversification of the amide moiety by introducing various substituents on the nitrogen atom (N-substitution) is a primary strategy for modifying the physicochemical and pharmacological properties of 2-naphthamides. ontosight.ai This is typically achieved by reacting 2-naphthoic acid or its activated derivatives with a diverse range of primary or secondary amines. ontosight.ai

Research has demonstrated the synthesis of various N-substituted derivatives, including:

N-alkyl-2-naphthamides : A series of amides were prepared by reacting 2-naphthoic acid with hexylamine, heptylamine, octylamine, and nonylamine (B85610) using DCC/HOBt coupling. rsc.org

N-benzyl-2-naphthamides : Substituted benzylamines have been coupled to the this compound core to investigate their biological activities. nih.govresearchgate.net

N-morpholinopropyl-2-naphthamides : These derivatives were synthesized to introduce a morpholine (B109124) group, a common pharmacophore, via a propyl linker attached to the amide nitrogen. acs.orgnih.gov

N-phenyl-2-naphthamides : Reaction with anilines produces N-aryl derivatives, such as 3-Hydroxy-N-phenyl-2-naphthamide. biosynth.com

| Starting Amine | Resulting N-Substituent Group | Reference |

|---|---|---|

| Hexylamine | -hexyl | rsc.org |

| 4-Chlorobenzylamine | -(4-chlorobenzyl) | acs.orgnih.gov |

| 4-Methoxybenzylamine | -(4-methoxybenzyl) | acs.orgnih.gov |

| 4-(3-aminopropyl)morpholine | -(3-morpholinopropyl) | acs.orgnih.gov |

| Aniline (B41778) | -phenyl | biosynth.com |

This derivatization allows for fine-tuning of properties like solubility, lipophilicity, and the ability to form specific interactions with biological targets.

Controlling the position of substituents on the naphthalene ring itself is crucial for developing targeted molecules. The regioselectivity of these substitutions is a key challenge. Rather than attempting direct and often unselective electrophilic substitution on the this compound molecule, a more common and controlled strategy is to use a starting naphthalene derivative that already contains the desired substituents in the correct positions. nih.gov

The multi-step synthesis of dimethoxy-2-naphthamides is a prime example of this regioselective approach. acs.org By starting with 2,4-dimethoxybenzaldehyde (B23906) or 3,5-dimethoxybenzaldehyde, the final products have methoxy (B1213986) groups at defined positions (5,7- or 6,8-) on the naphthalene ring system. acs.orgnih.gov Similarly, the synthesis of 3-hydroxy-2-naphthamide (B1585262) derivatives starts with 3-hydroxy-2-naphthoic acid, ensuring the hydroxyl group is precisely located at the C-3 position. google.comnih.gov

More advanced methods for direct functionalization are also being developed. Palladium-catalyzed reactions, for instance, have been used for the ortho-acylation and dearomative 1,4-difunctionalization of the naphthalene ring in naphthamide substrates, offering novel pathways to complex structures with high regioselectivity. benchchem.comnih.gov These cutting-edge techniques provide powerful tools for creating structurally unique and highly functionalized this compound derivatives. researchgate.net

Scaffold Hybridization and Heterocyclic Annulation Strategies

The fusion of the this compound core with other molecular scaffolds and the construction of fused heterocyclic rings are advanced strategies to generate novel chemical entities. These methods leverage the inherent reactivity of the naphthyl system and the amide functional group to build molecular complexity.

Scaffold Hybridization involves combining the this compound pharmacophore with other bioactive molecular fragments to create a single new molecule. mdpi.com This approach aims to integrate the properties of both parent structures, potentially leading to synergistic or novel activities. A common strategy involves the amidation of a core scaffold, like cytarabine, with 2-naphthoic acid, though this applies to the broader naphthoyl group rather than starting with this compound itself. mdpi.com

Heterocyclic Annulation refers to the formation of a new ring fused to the naphthalene core of this compound. A notable example is the synthesis of 3H-benzo[e]isoindolin-3-ones from this compound derivatives. This transformation can be achieved through a two-step process involving an initial functionalization, such as alkoxylation or arylation, followed by an alkenylation-annulation cascade. researchgate.net This pathway allows for the creation of diversely substituted trifunctionalized naphthalene systems. researchgate.net Another strategy involves the reaction of 2-naphthoyl chloride with potassium thiocyanate (B1210189) and an amine to form N-(carbamothioyl)-2-naphthamide derivatives. nih.gov These intermediates can then undergo cyclization reactions; for instance, reaction with chloroacetic acid yields thiazolidine (B150603) derivatives, demonstrating a direct annulation approach to form a new heterocyclic ring fused in a sense to the amide nitrogen's functional group. nih.gov

Table 1: Examples of Heterocyclic Annulation Strategies Involving this compound Derivatives

| Starting Material | Reaction Type | Resulting Heterocycle | Key Findings | Reference |

|---|---|---|---|---|

| N-Tosyl-2-naphthamide | Alkoxylation/Arylation followed by Alkenylation-Annulation Cascade | 3H-benzo[e]isoindolin-3-one | A two-step or one-pot sequential pathway to synthesize trifunctionalized naphthalenes. | researchgate.net |

| N-(cyclohexylcarbamothioyl)-2-naphthamide | Cyclization with chloroacetic acid | Thiazolidine derivative | Serves as a building block for designing valuable heterocyclic compounds. The yield was significantly improved by performing the reaction without an acid scavenger. | nih.gov |

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis offers powerful tools for the synthesis and modification of this compound, enabling reactions that are otherwise difficult or inefficient. Transition metal catalysis, in particular, has become indispensable for achieving high selectivity and efficiency.

Transition Metal-Catalyzed Reactions for C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, improving atom economy and allowing for novel molecular modifications. sioc-journal.cnresearchgate.net The amide group in this compound can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position (C1 or C3) or the peri-position (C8 in the case of 1-naphthamide), thereby ensuring high regioselectivity. sioc-journal.cn

Several transition metals have been employed for the C-H functionalization of this compound and its derivatives:

Palladium: Palladium catalysts are widely used for C-H functionalization. For instance, palladium-catalyzed ortho-acylation allows for the introduction of acyl groups, enhancing the synthetic utility of the compound. benchchem.com In other work, palladium(II)-catalyzed C8-H olefination of 1-naphthamides has been described, and while not directly on the 2-isomer, it showcases the potential for functionalizing the naphthalene core. scilit.comresearchgate.net

Cobalt: Cobalt catalysts have been used for the C8-H activation and subsequent annulation of 1-naphthylamides with carbon monoxide, demonstrating functionalization at the challenging peri-position. mdpi.com

Manganese: Manganese-catalyzed ortho-selective deuteration of aromatic amides, including this compound, has been achieved using D₂O. rsc.org This method provides an efficient route for isotopic labeling. rsc.org

Rhodium: Rhodium complexes have been utilized in cascade reactions to synthesize 5-membered N-heterocycles, which can involve the C-H activation of naphthalene substrates. researchgate.net

These reactions are often sensitive to the specific catalyst, ligands, and reaction conditions, which control the selectivity and yield of the functionalized products.

Table 2: Research Findings in Transition Metal-Catalyzed C-H Functionalization of Naphthamides

| Catalyst System | Naphthamide Derivative | Functionalization Type | Position | Key Findings | Reference |

|---|---|---|---|---|---|

| Palladium | N,N-Diethyl-2-naphthamide | Ortho-acylation | C1 or C3 | Successfully introduces acyl groups at the ortho position relative to the amide. | benchchem.com |

| Co(II) / Ag(I) | This compound | Carbonylative Annulation | C8 (on 1-naphthamide) | Mechanistic studies suggest oxidation of Co(II) to a Co(III) complex which then activates the C-H bond. This was shown for 1-naphthamide (B1198061). | mdpi.com |

| Mn(CO)₅Br / Ligand L2 | This compound | Deuteration | Ortho (C1, C3) | Efficient deuteration was achieved, highlighting the broad substrate scope of the manganese-catalyzed protocol. | rsc.org |

| Pd(TFA)₂ | N-Tosyl-2-naphthamide | Alkoxylation/Arylation | - | The use of Pd(TFA)₂ was crucial for optimized transformations compared to Pd(OAc)₂. | researchgate.net |

Enantioselective Synthesis and Chiral Induction Methods

The synthesis of single-enantiomer derivatives of this compound is critical for applications where specific stereochemistry is required. This is achieved through enantioselective synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, or through chiral induction methods like deracemization. nih.gov

One notable approach is the chiral iodine(III)-catalyzed asymmetric oxidative dearomatization of 1-hydroxy-N-aryl-2-naphthamide derivatives. chim.it This method leads to the formation of spirooxindoles and their analogues in high enantioselectivities. chim.itscispace.com Another strategy employs a palladium complex with a chiral bisphosphino-naphthamide ligand to promote an asymmetric [2+4] annulation, yielding tetrahydroanthraquinones with high stereoselectivity. x-mol.net

Beyond asymmetric synthesis, physical separation methods based on chiral induction have been developed. Temperature-cycle-induced deracemization (TCID) has been successfully applied to an axially chiral naphthamide. chemrxiv.org This process involves repeated temperature cycling of a slurry of racemic crystals, leading to the enrichment of one enantiomer. chemrxiv.orgresearchgate.net By leaving a portion of the enriched crystals to act as seeds for the next cycle, a semi-continuous deracemization process can be established, achieving high production efficiency. chemrxiv.org A related technique, second-order asymmetric transformation (SOAT), which combines preferential crystallization with in-situ racemization, has also been shown to be highly productive for atropisomeric naphthamides. researchgate.net

Table 3: Methods for Enantioselective Synthesis and Chiral Induction

| Method | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Chiral Iodine(III)-Catalyzed Spirocyclization | 1-Hydroxy-N-aryl-2-naphthamide derivatives | Spirooxindoles | Achieves high enantioselectivities (42-80% yield). | chim.itscispace.com |

| Pd-Catalyzed Asymmetric [2+4] Annulation | 2-Alkyl-3-hydroxynaphthalene-1,4-diones | Tetrahydroanthraquinones | Uses a chiral bisphosphino-naphthamide/palladium complex as the catalyst. | x-mol.net |

| Temperature-Cycle-Induced Deracemization (TCID) | Axially chiral naphthamide | Enantiopure naphthamide | Semi-continuous process with high productivity (up to 7.71 g·L⁻¹·h⁻¹). | chemrxiv.org |

| Second-Order Asymmetric Transformation (SOAT) | Atropisomeric 2-methoxy-1-naphthamide | Enantiopure naphthamide | Demonstrated significantly higher volumetric productivity than TCID. | researchgate.net |

Ligand Design and Optimization in Catalysis

In the context of this compound chemistry, ligand choice has been shown to be crucial. For example, in the palladium-catalyzed C-H alkylation of N,N-diethyl-2-naphthamide, ligand L2 provided higher C6-selectivity (70%) compared to ligand L1 (57%), demonstrating that subtle changes in ligand structure can significantly impact regioselectivity. benchchem.com Similarly, in the manganese-catalyzed deuteration of this compound, the presence of a 2-pyridone ligand (L2) was found to be essential for the reaction, with its absence leading to a substantial reduction in catalytic activity. rsc.org

Rational ligand design also plays a role in enantioselective catalysis. The development of chiral ligands that can engage in noncovalent interactions, such as π-π stacking with the substrate, is a powerful strategy for inducing chirality. mdpi.com For instance, a chiral spirocyclic pyrrolidine (B122466) ligand was developed for the Cu-catalyzed aerobic oxidative cross-coupling of 2-naphthylamine (B18577) and 2-naphthol (B1666908), showcasing how tailored ligands can control enantioselectivity. mdpi.com The optimization of ligand density on a surface can also be a critical factor in applications like biosensors. nih.govmdpi.com While not directly a homogeneous catalysis example, it underscores the principle that the presentation and properties of the binding molecule (the ligand) are paramount for effective interaction.

Table 4: Impact of Ligand Design on Catalytic Reactions of Naphthamides

| Reaction | Ligand(s) Compared/Designed | Key Optimization/Finding | Reference |

|---|---|---|---|

| Pd-catalyzed C-H Alkylation | Ligand L1 vs. Ligand L2 | Ligand L2 resulted in higher C6-selectivity (70%) for N,N-diethyl-2-naphthamide compared to L1 (57%). | benchchem.com |

| Mn-catalyzed Deuteration | With vs. Without 2-pyridone ligand (L2) | The presence of ligand L2 was pivotal, as its absence led to a marked reduction in deuteration efficiency. | rsc.org |

| Cu-catalyzed Aerobic Oxidative Cross-Coupling | Chiral spirocyclic pyrrolidine ligand (L29) | The designed ligand enabled high yields and enantioselectivities for the coupling of 2-naphthylamine and 2-naphthol. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Naphthamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-naphthamide and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR Chemical Shift Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides critical information for confirming the structure of this compound derivatives by analyzing the chemical shifts of hydrogen atoms. The position of a proton signal in the spectrum is highly dependent on its electronic environment.

In the ¹H NMR spectrum of this compound compounds, the aromatic protons typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution on the naphthalene (B1677914) ring and the amide nitrogen. For instance, in N-butyl-2-naphthamide, the aromatic protons appear as a multiplet between δ 7.95 and 7.45 ppm, while the proton on the amide nitrogen (-NH-) is observed as a broad signal at δ 6.33 ppm. rsc.org The protons of the butyl group are found in the upfield region, consistent with their aliphatic nature. rsc.org

The chemical shifts of protons are influenced by several factors including electron-donating or electron-withdrawing substituents, which can cause signals to shift to higher or lower field, respectively. numberanalytics.com For example, in 4-hydroxy-6,8-dimethoxy-N-(4-methoxybenzyl)-2-naphthamide, the aromatic protons on the naphthalene ring appear at distinct chemical shifts, such as δ 8.08, 7.34, 7.03, and 6.65 ppm, due to the electronic effects of the hydroxyl and methoxy (B1213986) groups. acs.org The amide proton (-NH-) in this compound is observed further downfield at δ 9.04 ppm. acs.org

The following table provides a summary of characteristic ¹H NMR chemical shifts for selected this compound derivatives:

| Compound Name | Solvent | Aromatic Protons (δ, ppm) | Amide NH (δ, ppm) | Other Characteristic Protons (δ, ppm) |

| N-Butyl-2-naphthamide rsc.org | CDCl₃ | 8.27 (s, 1H), 7.95–7.45 (m, 6H) | 6.33 (br, 1H) | 3.51 (dd, 2H), 1.64 (dd, 2H), 1.45 (dq, 2H), 0.98 (t, 3H) |

| 4-Hydroxy-6,8-dimethoxy-N-(4-methylbenzyl)-2-naphthamide acs.org | DMSO-d₆ | 8.06 (d, 1H), 7.32 (d, 1H), 7.22 (d, 2H), 7.13 (d, 2H), 7.04 (d, 1H), 6.64 (d, 1H) | 8.99 (s, 1H) | 10.14 (s, 1H, -OH), 4.42 (d, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.87 (s, 3H, -OCH₃), 2.27 (s, 3H, -CH₃) |

| N-(4-chlorobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide nih.gov | DMSO-d₆ | 8.08 (d, 1H), 7.68 (d, 2H), 7.33 (d, 1H), 7.13 (d, 2H), 7.03 (d, 1H), 6.65 (d, 1H) | 9.02 (s, 1H) | 10.17 (s, 1H, -OH), 4.44 (d, 2H, -CH₂-), 3.92 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |

Carbon-13 (¹³C) NMR Spectral Assignments and Connectivity Insights

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.

In this compound derivatives, the carbonyl carbon of the amide group typically resonates at a characteristic downfield position, generally around 167-171 ppm. nih.govias.ac.in For example, the carbonyl carbon in N-butyl-2-naphthamide appears at δ 167.56 ppm. rsc.org The aromatic carbons of the naphthalene ring give rise to a series of signals in the range of approximately δ 92 to 159 ppm. The specific chemical shifts depend on the substitution pattern. nih.gov For instance, in 4-hydroxy-5,7-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide, the carbon atoms of the naphthalene ring appear at δ 158.4, 156.7, 152.2, 129.7, 127.5, 121.2, 111.4, 108.0, 98.5, and 92.7 ppm. nih.gov

The positions of these signals provide valuable insights into the connectivity of the molecule. For example, carbons bearing electron-withdrawing groups are deshielded and appear at higher chemical shifts, while those attached to electron-donating groups are shielded and appear at lower chemical shifts. This allows for the precise assignment of each carbon atom within the molecular structure.

A summary of ¹³C NMR chemical shifts for selected this compound derivatives is presented below:

| Compound Name | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Characteristic Carbons (δ, ppm) |

| N-Butyl-2-naphthamide rsc.org | CDCl₃ | 167.56 | 134.63, 132.61, 132.05, 128.85, 128.40, 127.71, 127.52, 127.18, 126.69, 123.55 | 39.92, 31.77, 20.18, 13.79 |

| 4-Hydroxy-5,7-dimethoxy-N-(4-methylbenzyl)-2-naphthamide acs.org | DMSO-d₆ | 166.7 | 158.4, 156.7, 152.0, 137.0, 135.6, 129.4, 128.7, 127.5, 127.2, 121.2, 111.8, 107.9, 98.4, 92.6 | 55.7, 55.2, 42.4, 20.6 |

| N-(4-chlorobenzyl)-4-hydroxy-6,8-dimethoxy-2-naphthamide nih.gov | DMSO-d₆ | 166.7 | 158.6, 156.9, 152.4, 136.9, 135.4, 133.2, 129.7, 128.6, 127.7, 127.3, 112.2, 107.6, 98.7, 92.6 | 55.6, 55.4, 43.3 |

Two-Dimensional NMR Techniques for Complex Structural Elucidation

For complex this compound derivatives with overlapping signals in their 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for complete structural assignment. researchgate.netwikipedia.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between different nuclei.

COSY spectra show correlations between protons that are coupled to each other, typically over two or three bonds. This helps to identify adjacent protons in the molecule. libretexts.org

HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is extremely useful for assigning carbon signals based on the known assignments of their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is powerful for establishing long-range connectivity and piecing together different fragments of the molecule.

The application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, even in highly substituted and complex this compound structures. researchgate.netmdpi.com

Concentration-Dependent NMR Studies for Intermolecular Interaction Analysis

Concentration-dependent NMR studies can provide valuable insights into intermolecular interactions, such as hydrogen bonding and aggregation, which can influence the chemical shifts of certain protons. numberanalytics.comresearchgate.net By recording ¹H NMR spectra at different concentrations, changes in chemical shifts can be observed.

For instance, the chemical shift of the amide proton (-NH-) in this compound derivatives is often sensitive to concentration. researchgate.net As the concentration increases, intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of another molecule can become more prevalent. This can lead to a downfield shift of the N-H proton signal. researchgate.net The magnitude of this shift can be used to study the strength and nature of these intermolecular interactions. researchgate.net

Mass Spectrometric (MS) Analysis for Molecular Information

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of this compound compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This high precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental formula. libretexts.org

For example, for N-butyl-2-naphthamide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₅H₁₈NO) is 228.1388. An experimental HRMS measurement yielding a value very close to this, such as the found value of 228.1383, provides strong evidence for the proposed molecular formula. rsc.org This level of accuracy is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS is a standard technique for confirming the identity of newly synthesized this compound derivatives. nih.govrsc.org

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, precursor ions with a specific mass-to-charge ratio are selected, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are detected. nationalmaglab.orgwikipedia.org This method provides detailed structural information by revealing the fragmentation patterns of the molecule.

For naphthamide derivatives, MS/MS analysis is crucial for identifying the compound and its metabolites. For instance, in the analysis of N-(2,4-dimethylphenyl)acetamide (NDPA) and 3-hydroxy-2-naphthanilide (Naphthol AS), HPLC-ESI-MS/MS is employed to track their degradation. researchgate.netresearchgate.net The fragmentation process can sometimes lead to in-source degradation, where the parent molecule breaks down into characteristic ions even before the intended fragmentation stage. researchgate.netresearchgate.net For example, Naphthol AS can form aniline (B41778) during electrospray ionization. researchgate.net The study of these fragmentation pathways is essential for the accurate identification and quantification of these compounds in various matrices. researchgate.netresearchgate.net

The selection and fragmentation of specific ions can be extended in multiple stages (MS^n), offering deeper structural insights. nationalmaglab.org Different types of mass spectrometers, such as Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF), are utilized for these analyses, each offering distinct advantages in resolution and speed. nationalmaglab.org

Vibrational Spectroscopic Techniques for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of a this compound derivative, N,3-dihydroxy-2-naphthamide, reveals characteristic absorption bands corresponding to its various functional groups. oaepublish.com These spectra provide a unique vibrational fingerprint that aids in structural confirmation. nih.govoaepublish.com

In a study of N,3-dihydroxy-2-naphthamide, FT-IR was used to characterize the synthesized compound, confirming its structure by comparing the observed vibrational bands with expected frequencies for its functional groups. oaepublish.comresearchgate.net Similarly, the FT-IR spectrum of 2-naphthol (B1666908), a related compound, shows characteristic out-of-plane C-H bending vibrations for the naphthalene ring at 844, 814, and 742 cm⁻¹. researchgate.net The disappearance or shifting of these bands upon substitution or polymerization provides critical information about the reaction sites. researchgate.net

Table 1: Characteristic FT-IR Bands for 2-Naphthol researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 844 | C-H out-of-plane bend (lone hydrogen) |

| 814 | C-H out-of-plane bend (two adjacent hydrogens) |

| 742 | C-H out-of-plane bend (four adjacent hydrogens) |

This interactive table summarizes the key FT-IR absorption bands for 2-naphthol, highlighting the vibrations associated with the naphthalene ring structure.

Raman spectroscopy serves as a valuable complementary technique to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For instance, the Raman spectrum of 1-Hydroxy-2-naphthamide provides data that complements its IR analysis. spectrabase.com Research on N,3-dihydroxy-2-naphthamide has also utilized Laser Raman Spectroscopy (LRS) alongside FT-IR to obtain a more complete vibrational profile of the molecule. researchgate.net The combination of both FT-IR and Raman spectroscopy offers a more comprehensive understanding of the molecular structure of this compound and its derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis and fluorescence techniques, investigates the electronic transitions within a molecule, providing information about its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are indicative of the chromophores present in the molecule. mdpi.comupi.edu

The photochemistry of 2-naphthoyl azide, a derivative of this compound, was studied using femtosecond time-resolved UV-Vis spectroscopy. nih.govresearchgate.net This study revealed that the decay of the first singlet excited state (S1) involves multiple processes, including intersystem crossing and the formation of singlet nitrene and isocyanate. nih.gov The lifetime of the S1 state was found to be significantly dependent on the polarity of the solvent. nih.gov

UV-Vis spectra of organic compounds typically show a few broad absorption bands. mdpi.com For example, aromatic systems like naphthalene exhibit intense absorptions due to π → π* transitions. msu.edu The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent environment. researchgate.net

Table 2: Electronic Transitions in Azo Compounds (as an example of UV-Vis analysis) researchgate.net

| Compound | Solvent | π → π* (nm) | n → π* (nm) |

| Azo Dye 1 | Various | 252–265 | 380–392 |

This interactive table illustrates how UV-Vis spectroscopy can be used to identify different electronic transitions in organic molecules, with data provided for a representative class of azo dyes.

The photophysical properties of this compound derivatives, such as fluorescence and nonlinear optical (NLO) response, are of significant interest for various applications. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many naphthalimide derivatives, which share a similar core structure with this compound, are known to be fluorescent. rsc.orgmdpi.com The fluorescence properties, including intensity and wavelength, can be sensitive to the local environment, such as pH and the presence of metal ions. mdpi.com For example, certain naphthalimide-piperazine derivatives act as fluorescent switches, with their emission being quenched or enhanced in the presence of specific ions like Cu²⁺ and Hg²⁺. mdpi.com

Nonlinear optical (NLO) properties describe how a material's optical properties change with the intensity of incident light. dntb.gov.ua Materials with a significant NLO response are crucial for technologies like optical switching and frequency conversion. dntb.gov.uanih.gov The NLO properties of organic molecules are often related to their electronic structure, particularly the presence of electron donor and acceptor groups that facilitate intramolecular charge transfer. mdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict and understand the NLO response of molecules like 3-hydroxy-N-phenyl-2-naphthamide and its derivatives. dntb.gov.uaresearchgate.net These studies have shown that structural modifications can significantly enhance the NLO properties. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Naphthamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-naphthamide. These methods solve the electronic Schrödinger equation to varying levels of approximation, yielding detailed information about electron distribution, orbital energies, and reactivity. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for investigating the electronic and nuclear structures of many-body systems like this compound. mdpi.com The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its properties. mdpi.com In practice, DFT calculations are often performed using the Kohn-Sham formalism, which maps the complex system of interacting electrons onto a simpler, fictitious system of non-interacting electrons moving in an effective potential. mdpi.com

A primary application of DFT is geometry optimization, an iterative process that systematically alters the positions of atoms to find the most stable structure corresponding to the lowest possible ground state energy. wikipedia.org This process begins with an initial set of coordinates, followed by a Self-Consistent Field (SCF) calculation to determine the energy and the forces (gradients) on each atom. wikipedia.org Optimizer algorithms, such as quasi-Newton methods, use these gradients to predict a new set of coordinates that is closer to an energy minimum. wikipedia.org This cycle is repeated until convergence criteria are met. wikipedia.org

For the this compound scaffold, DFT has been employed to predict optimized geometries and various electronic properties. Studies on related N-(substituted phenyl)-2-naphthamide and metallocene-naphthalimide derivatives demonstrate the utility of DFT in determining key structural parameters. mdpi.comdntb.gov.ua For instance, calculations on metallocene-naphthalimide systems using functionals like PBE0, TPSSh, and wB97XD have provided specific bond distances and dihedral angles, offering insight into the geometry of the core naphthalimide structure. mdpi.com Similarly, DFT has been used to calculate vibrational frequencies and NMR chemical shifts for derivatives like 3-hydroxy-N-phenyl-2-naphthamide, with results showing good agreement with experimental data. researchgate.netresearchgate.net Beyond structure, DFT is also used to calculate properties like dipole moment, polarizability, and hyperpolarizability to understand a molecule's response to electric fields and its potential for bioactivity or nonlinear optical applications. researchgate.netresearchgate.net

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Geometric Optimization | Finds the lowest energy conformation of the molecule. | Optimized bond lengths and angles for N-(substituted phenyl)-2-naphthamide derivatives have been calculated. | dntb.gov.ua |

| Bond Distances | The equilibrium distance between the nuclei of two bonded atoms. | In metallocene-naphthalimide derivatives, M2+/3+…C5H5 bond distances range from 1.61 Å to 1.81 Å depending on the metal and functional used. | mdpi.com |

| Vibrational Frequencies | Calculates the frequencies of molecular vibrations, corresponding to peaks in IR and Raman spectra. | Calculated vibrational frequencies for 1-(morpholino(phenyl) methyl) naphthalen-2-ol showed good agreement with experimental data. | researchgate.net |

| Electronic Properties | Includes dipole moment, polarizability, and hyperpolarizability. | Calculations on 3-hydroxy-N-phenyl-2-naphthamide were used to comprehend the molecule's properties and potential bioactivity. | researchgate.net |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on physical constants, the atomic numbers, and the positions of the nuclei as input, without using empirical parameters. wikipedia.org These methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.org

Prominent ab initio techniques include Møller–Plesset (MP) perturbation theory and the coupled-cluster (CC) method. wikipedia.orgmolpro.net The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational description but neglects the full effects of electron correlation. wikipedia.org Post-Hartree-Fock methods, such as MP2 (Møller–Plesset theory to the second order) and CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations), are built upon the HF solution to systematically include electron correlation, leading to much higher accuracy. wikipedia.orgnih.gov CCSD(T) is often considered the "gold standard" in computational chemistry for its ability to yield results with near chemical accuracy for small to medium-sized molecules, though at a high computational cost that scales steeply with the size of the system. molpro.netnih.gov

While specific high-level ab initio studies focused solely on the parent this compound molecule are not prevalent in the surveyed literature, these methods are the standard for obtaining benchmark-quality data for electronic structure, reaction energies, and other properties for organic molecules. nih.govarxiv.org The application of methods like CCSD(T) would provide the most accurate theoretical characterization of this compound's electronic structure, serving as a reference against which less computationally expensive methods like DFT are often compared. nih.gov

Frontier Molecular Orbital (FMO) theory is a conceptual framework that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uknumberanalytics.com The energies and shapes of these orbitals are crucial for determining the chemical reactivity and kinetic stability of a molecule. numberanalytics.comresearchgate.net The HOMO, being the highest energy orbital containing electrons, is susceptible to electrophilic attack and acts as an electron donor. numberanalytics.com The LUMO, as the lowest energy orbital without electrons, is susceptible to nucleophilic attack and acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small gap suggests that the molecule is more reactive and can be easily polarized, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net FMO analysis is therefore instrumental in predicting reaction pathways and understanding electronic transitions, such as those responsible for UV-visible absorption. chemmethod.com

For systems containing a naphthalene (B1677914) core, such as this compound derivatives, FMO analysis has been used to understand the effects of different functional groups on the electronic properties. researchgate.netrsc.org For example, in a study of the dye molecule prodan, which features a naphthalene core, analysis showed that inter-fragment orbital mixing was key to narrowing the HOMO-LUMO gap. rsc.org An out-of-phase mixing of orbitals on the naphthalene core and an electron-donating group led to a higher-energy HOMO, while an in-phase combination with an electron-withdrawing group lowered the LUMO energy. rsc.org Such analyses are critical for tuning the photophysical properties of molecules for applications like fluorescent probes or nonlinear optical materials. researcher.life

| Concept | Description | Relevance to this compound Systems |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. Acts as an electron donor. | The energy and localization of the HOMO influence the molecule's susceptibility to oxidation and electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is unoccupied by electrons. Acts as an electron acceptor. | The energy and localization of the LUMO determine the molecule's susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity and lower kinetic stability. | The gap size dictates the energy of the lowest electronic transition and is crucial for understanding UV-vis spectra and predicting chemical reactivity. researchgate.net |

| Orbital Mixing | The combination of orbitals from different fragments of a molecule (e.g., the naphthalene core and a substituent) to form new molecular orbitals. | Substituents can raise the HOMO energy or lower the LUMO energy through orbital mixing, effectively tuning the HOMO-LUMO gap and the molecule's properties. rsc.org |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)), an observable physical quantity. wiley-vch.de Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wiley-vch.de This approach allows for the unambiguous identification of atoms within a molecule and the characterization of the interactions between them. wiley-vch.de

The analysis focuses on identifying critical points (CPs) where the gradient of the electron density is zero. nih.gov There are four types of stable critical points in three dimensions, classified by their rank and signature: nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). rsc.orguniv-reims.fr

Of particular importance are the BCPs, which are found along a line of maximum electron density linking two atomic nuclei, known as a bond path. wiley-vch.de The presence of a bond path is a universal indicator of a chemical interaction, ranging from strong covalent bonds to weak hydrogen bonds and van der Waals interactions. wiley-vch.de The properties of the electron density at the BCP, such as the density itself (ρbcp) and its Laplacian (∇²ρbcp), provide quantitative information about the nature of the interaction.

For instance, a negative Laplacian (∇²ρbcp < 0) indicates a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. univ-reims.fr A positive Laplacian (∇²ρbcp > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. univ-reims.fr For hydrogen bonds, specific ranges for ρbcp (0.002–0.035 atomic units) and ∇²ρbcp (0.024–0.139 atomic units) have been proposed. nih.gov This type of analysis has been applied to N-(substituted phenyl)-2-naphthamide derivatives to investigate intermolecular interactions like C-H···π forces, which are crucial for understanding crystal packing. nih.gov

| Parameter | Symbol | Significance in Characterizing Chemical Interactions |

|---|---|---|

| Bond Critical Point (BCP) | - | A (3, -1) critical point located on a bond path; its existence signifies a chemical interaction between two atoms. nih.gov |

| Electron Density at BCP | ρbcp | Correlates with the strength of the interaction; higher values indicate stronger bonds. |

| Laplacian of Electron Density at BCP | ∇²ρbcp | Indicates the nature of the interaction. Negative values suggest shared (covalent) interactions, while positive values suggest closed-shell (non-covalent, ionic) interactions. univ-reims.fr |

| Total Energy Density at BCP | Hbcp | The sign of Hbcp can help distinguish between different types of interactions. A negative sign indicates a significant covalent character. |

| Ellipticity | ε | Measures the anisotropy of the electron density at the BCP. High values suggest π-character or instability of the bond path. univ-reims.fr |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Insights

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lbl.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed view of a molecule's conformational landscape, flexibility, and thermodynamic properties. lbl.govrsc.org

MD simulations are particularly powerful for exploring the conformational space of flexible molecules like this compound. biorxiv.org The rotation around single bonds, such as the C-N bond connecting the naphthalene ring and the amide group, can lead to various stable and transient conformations. MD simulations can map the energy landscape associated with these rotations and identify the most probable conformations in different environments (e.g., in vacuum or in a solvent). rsc.org

Ligand-Receptor Interaction Dynamics and Solvent Effects

The dynamics of ligand-receptor interactions and the influence of the surrounding solvent environment are critical factors governing the behavior of bioactive molecules. Computational studies on this compound and its derivatives have utilized various theoretical models to elucidate these effects. The solvent environment can significantly alter the electronic properties, stability, and reactivity of a solute molecule. electrochemsci.orgfiveable.me

Computational approaches like the Polarizable Continuum Model (PCM) and other self-consistent reaction field (SCRF) methods are employed to simulate the effects of a solvent as a continuous medium with a specific dielectric constant. electrochemsci.orgfiveable.meresearchgate.net These models are essential for accurately predicting molecular behavior in solution, which is more representative of biological conditions than in a vacuum. researchgate.net For instance, studies on related aromatic systems demonstrate that solvent polarity plays a crucial role. Differential pulse voltammetry (DPV) of naphthamide-related structures in different solvents, such as the aprotic acetonitrile (B52724) (MeCN) and the protic methanol (B129727) (MeOH), revealed significant changes in electrochemical responses, indicating a strong solvent influence on the molecule's electronic state. mdpi.com

Theoretical calculations, often employing Density Functional Theory (DFT), complement these experimental findings. DFT studies can optimize molecular geometries in different solvent environments and calculate energies, showing how electron density shifts within the molecule upon interaction with ions or polar solvent molecules. mdpi.com For example, a shift in electron density from phenyl groups to naphthyl rings in the presence of certain ions has been observed computationally, supporting mechanisms of intramolecular charge transfer (ICT) that are highly dependent on the solvent. mdpi.com The choice of solvent can stabilize or destabilize reactants, products, and transition states, thereby influencing reaction kinetics and thermodynamic equilibria. fiveable.me

The study of solvent effects extends to understanding how a ligand like this compound interacts with a biological receptor. The lifetime and nature of the drug-receptor complex are influenced by dynamic conformational changes that control the rates of drug association and dissociation. msdmanuals.com Solvents can impact the conformational preferences of a ligand, altering the relative stabilities of different shapes and thus affecting its ability to bind to a receptor. fiveable.me The temperature also plays a critical role in the kinetics of these interactions, affecting association and dissociation rates as well as the internalization of the ligand-receptor complex. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries, identifying potential drug candidates, and understanding molecular recognition processes between small molecules like this compound derivatives and their biological targets. researchgate.netnih.gov

Molecular docking simulations predict how a ligand such as a this compound derivative fits into the binding site of a protein and estimate the strength of the interaction, known as binding affinity. researchgate.net This affinity is often represented by a scoring function that calculates a value, typically in kcal/mol, where a more negative score indicates a stronger predicted interaction. mdpi.com

In studies of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, molecular docking was used to evaluate their potential as antimicrobial, antioxidant, and anti-inflammatory agents by predicting their binding to respective protein targets. nih.gov Similarly, novel naphthylamide derivatives designed as dual-target antifungal inhibitors against squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51) were evaluated using docking, where active fragments with high Ludi_Scores indicated a strong binding ability. nih.gov

The binding affinities of a series of N-(1-alkylpiperidin-4-yl)-4-bromo-1-methoxy-2-naphthamides for dopamine (B1211576) D2 and D3 receptors were determined using radioligand binding assays, and these experimental values provide a crucial benchmark for validating docking predictions. nih.gov For example, the compound (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide showed high potency with equilibrium dissociation constants (Ki) of 1.8 nM for D2 and 0.2 nM for D3 receptors. nih.gov

Interactive Table: Predicted Binding Affinities of Naphthamide Derivatives

| Compound ID | Target Protein | Docking Score / Binding Affinity | Reference |

|---|---|---|---|

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | Dopamine D2 Receptor | Ki = 1.8 nM | nih.gov |

| (S)-N-(1-cycloheptylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamide | Dopamine D3 Receptor | Ki = 0.2 nM | nih.gov |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide | Dopamine D2 Receptor | Ki = 62.8 nM | nih.gov |

| (R)-N-(1-cycloheptyl-2-pyrrolidinylmethyl)-4-bromo-1-methoxy-2-naphthamide | Dopamine D3 Receptor | Ki = 2.4 nM | nih.gov |

| Pyrrole (B145914) Derivative 5b | Enoyl ACP reductase (PDB: 2NSD) | -8.55 kcal/mol | mdpi.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex. nih.govchemrxiv.org

For example, docking studies on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives revealed the presence of both hydrogen bonding and hydrophobic interactions with their respective protein targets, which helped to explain their observed biological activities. researchgate.netnih.gov In another study, the analysis of the binding mode of pyrrole derivatives in the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes helped to confirm their mechanism of action. mdpi.com

The process involves identifying "hotspot" residues—key amino acids that contribute most significantly to the binding energy. nih.gov Computational analyses can systematically identify these key interacting residues and characterize the nature of the binding site. chemrxiv.orgresearchgate.net For instance, in the context of viral proteins, studies have identified specific residues like Gln, Asn, Phe, and Lys as being critical for tight binding to a receptor. nih.govresearchgate.net The identification of these key residues and interactions is essential for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold. nih.gov

Machine Learning (ML) Approaches in this compound Research

Machine learning is increasingly being applied in computational chemistry to accelerate discovery and enhance predictive accuracy. For a compound class like this compound, ML can be used to model complex chemical phenomena, from predicting reaction outcomes to improving the efficiency of molecular simulations.

ML models can be trained to predict the outcomes of chemical reactions, a task that has traditionally been approached through empirical optimization. nih.govresearchgate.net These data-driven models have the potential to streamline the synthesis of this compound derivatives by predicting product yields or identifying optimal reaction conditions. nih.gov

The development of such predictive models requires large quantities of high-quality data from chemical reaction databases. nih.govnih.gov An important aspect of this process is the inclusion of both positive (successful) and negative (failed) reaction data, as the "negative" examples are crucial for preventing model bias and improving predictive power. nih.govnih.gov ML techniques like Random Forests can be trained on molecular descriptors derived from the physicochemical features of reactants to classify whether a compound will react with a specific reagent. nih.gov

A common approach involves a two-stage process where ML models first act as filters to prune a vast number of non-productive potential reactions. neurips.cc Subsequently, more refined models, such as ranking ensembles, learn a function to identify the most likely productive reactions from the remaining candidates. neurips.cc This methodology can be applied to the synthesis of 2-naphthamides to predict the course of reactions, making it a powerful tool for synthetic planning and the discovery of new derivatives. rsc.org

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecular systems, but they can be computationally expensive, especially when using accurate but slow quantum mechanical (QM) methods. indiascienceandtechnology.gov.in Machine learning potentials (MLPs), also known as machine learning interatomic potentials (MLIPs), offer a solution by combining the accuracy of QM methods with the speed of classical force fields. indiascienceandtechnology.gov.inscm.com

MLPs are developed by training a machine learning model, such as a neural network or a Gaussian process regression model, on a large dataset of energies and forces generated from high-level QM calculations (e.g., DFT). indiascienceandtechnology.gov.inscm.comarxiv.org The trained MLP can then be used to run large-scale, long-timescale MD simulations with an accuracy close to that of the original QM method but at a fraction of the computational cost. scm.comresearchgate.net

This process involves several key steps: generating a representative dataset from QM calculations, choosing appropriate molecular descriptors to represent the atomic environments, training the regression model, and validating its accuracy. arxiv.org For this compound systems, developing a specific MLP would enable more efficient exploration of conformational landscapes, ligand-receptor binding dynamics, and solvent effects, overcoming the time and length scale limitations of traditional ab initio simulations. researchgate.netarxiv.org

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for validating experimental data, assigning spectral features, and understanding the relationship between molecular structure and spectroscopic behavior. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to simulate Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra.

Computational NMR Chemical Shift and Coupling Constant Predictions

While specific computational studies focusing solely on the parent this compound are not extensively documented in readily available literature, the methodology is widely applied to its derivatives to confirm their synthesized structures. nih.gov For example, in studies of novel this compound derivatives, ¹H and ¹³C NMR spectra are recorded and compared against computationally predicted values to ensure structural integrity. nih.govbenchchem.com The comparison between predicted and experimental data allows for the unambiguous assignment of protons and carbons, especially in complex aromatic systems.

Table 1: Illustrative Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a this compound Derivative This table is a representative example based on methodologies described in the literature. github.ionih.gov Actual values would be specific to the derivative and computational method used.

| Carbon Atom Position | Experimental δ (ppm) | Predicted δ (ppm) (DFT/B3LYP/6-311+G(d,p)) |

| C=O (Amide) | 166.7 | 167.1 |

| C-N (Aromatic) | 135.4 | 135.9 |

| C-H (Naphthyl) | 129.7 | 130.0 |

| C-O (Aromatic) | 158.6 | 159.0 |

| O-CH₃ | 55.6 | 56.0 |

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and probing molecular structure. Computational simulations of these spectra serve as a powerful complement to experimental measurements. For this compound, theoretical calculations can predict the frequencies and intensities of its fundamental vibrational modes.

The process begins with the optimization of the molecule's ground state geometry using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net Subsequently, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. researchgate.net It is a known issue that harmonic frequency calculations in DFT tend to overestimate the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. researchgate.net To improve the agreement with experimental data, the computed frequencies are often uniformly scaled by an empirical scaling factor. researchgate.net

For this compound, key vibrational modes include the N-H stretching, C=O stretching (Amide I band), and N-H bending coupled with C-N stretching (Amide II band). nih.gov The Amide I band is particularly sensitive to the chemical environment and hydrogen bonding. Computational studies on related amide-containing molecules have shown that DFT calculations can accurately predict these characteristic frequencies. researchgate.netoaepublish.com By comparing the simulated IR and Raman spectra with experimental Fourier Transform (FTIR) and FT-Raman spectra, a detailed assignment of the observed bands can be made. This comparison helps to confirm the molecular structure and understand intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Table 2: Representative Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies for a Naphthamide System This table is a representative example based on methodologies described in the literature. researchgate.netoaepublish.com The scaling factor is method-dependent.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (FTIR) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G++) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3410 | 3550 | 3412 |

| C-H Stretch (Aromatic) | 3065 | 3180 | 3057 |

| C=O Stretch (Amide I) | 1656 | 1720 | 1653 |

| N-H Bend (Amide II) | 1580 | 1645 | 1581 |

| C=C Stretch (Aromatic) | 1515 | 1575 | 1514 |

Prediction of Electronic Absorption and Emission Characteristics

The electronic properties of this compound, such as its UV-Vis absorption and fluorescence emission, can be investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). lanl.gov These calculations provide insights into the electronic transitions responsible for the observed spectra, including the energies of these transitions and their probabilities (oscillator strengths). lanl.govmiami.edu

The prediction of the electronic absorption spectrum starts with an optimized ground-state geometry. Using this geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and corresponding oscillator strengths for the lowest-energy electronic transitions. researchgate.net These transitions typically involve the promotion of an electron from a high-lying occupied molecular orbital (like the HOMO) to a low-lying unoccupied molecular orbital (like the LUMO). For aromatic systems like this compound, these are often π → π* transitions. miami.edu The calculated excitation energies correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Predicting emission characteristics (fluorescence) is more complex. It requires optimizing the geometry of the first singlet excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the emission energy. researchgate.net The accuracy of both absorption and emission predictions depends heavily on the choice of the functional and basis set, as well as the inclusion of solvent effects, which can be modeled using methods like PCM. lanl.gov Comparing the simulated spectra with experimental UV-Vis and fluorescence data allows for the assignment of electronic transitions and helps to understand how structural modifications influence the photophysical properties of this compound derivatives. researchgate.net

Table 3: Example of Predicted Electronic Transition Data for a Naphthamide System using TD-DFT This table is a representative example based on methodologies described in the literature. researchgate.netlanl.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.85 | 322 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 4.21 | 294 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.55 | 272 | 0.68 | HOMO → LUMO+1 |

Biological Activities and Medicinal Chemistry Research of 2 Naphthamide Derivatives

Antimicrobial Activity Investigations

2-Naphthamide derivatives have been a focal point of research for developing new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govacs.orgresearchgate.net

Antibacterial Efficacy and Spectrum of Activity

A number of this compound derivatives have demonstrated notable in vitro antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a study involving novel this compound derivatives synthesized through a microwave-assisted four-step process identified compound 8b as having good antibacterial activity. nih.govacs.orgresearchgate.net This compound exhibited Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Escherichia coli, Streptococcus faecalis, and Salmonella enterica, and 8 µg/mL against Methicillin-Susceptible Staphylococcus aureus (MSSA) and 16 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govacs.orgresearchgate.net These values are comparable to the standard antibiotic ciprofloxacin. nih.govresearchgate.net

In another study, carbamates derived from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide displayed high antistaphylococcal activity. nih.gov Specifically, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate (2) and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate (4) showed nanomolar MICs (0.018–0.064 µM) against S. aureus and at least two MRSA isolates. nih.gov Furthermore, nine of the synthesized carbamates demonstrated microbicidal effects against all tested staphylococci. nih.gov

It's noteworthy that some this compound derivatives, while not exhibiting direct antibacterial action against wild-type E. coli, have shown the ability to synergize with antibiotics and reverse resistance in resistant phenotypes. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 8b | Escherichia coli | 16 | nih.govacs.orgresearchgate.net |

| 8b | Streptococcus faecalis | 16 | nih.govacs.orgresearchgate.net |

| 8b | Salmonella enterica | 16 | nih.govacs.orgresearchgate.net |

| 8b | MSSA | 8 | nih.govacs.orgresearchgate.net |

| 8b | MRSA | 16 | nih.govacs.orgresearchgate.net |

| 2 | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |

| 4 | S. aureus & MRSA | 0.018–0.064 µM | nih.gov |

Antifungal Properties and Mechanisms

The antifungal potential of this compound derivatives has also been explored. nih.govacs.orgresearchgate.net In a study evaluating ten novel this compound derivatives, several compounds were tested for their in vitro antifungal activity. nih.govacs.orgresearchgate.net While specific MIC values against fungal strains were not detailed in the provided abstracts, the research indicates a broad interest in their antifungal properties. nih.govacs.org Another study on naphthylamine analogs, which share a structural similarity, reported that compounds 3b , 5b , and 5e showed remarkable antifungal activity against Candida albicans when compared to the standard drug amphotericin B. xiahepublishing.com

Antimycobacterial Activity Studies

Several this compound derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.netrsc.org N-(2-Naphthyl)glycine hydrazide analogues were synthesized and tested for their in vitro antitubercular activity. nih.gov Specifically, N-(2-Naphthyl)alanine hydrazide (3) , N-methyl-N-(2-naphthyl)glycine hydrazide (5) , N-(6-methoxy-2-naphthyl)glycine hydrazide (7) , and 3-(2-naphthylamino)butyric acid hydrazide (23) demonstrated potent inhibitory action against M. tuberculosis H37Rv at concentrations ranging from 0.5 to 10.0 µg/mL. nih.gov These compounds were also effective against isonicotinic acid hydrazide and streptomycin-resistant strains. nih.gov

Furthermore, naphthamide derivatives 13c (N-cyclooctyl-2-naphthamide) and 13d (its adamantyl derivative) were identified as the most active compounds in a separate study, with MIC values of 7.11 µM and 6.55 µM, respectively, which are comparable to the first-line anti-TB drug ethambutol. researchgate.netrsc.org These compounds retained their high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tb strains and exhibited high selectivity towards mycobacterial cells over mammalian cells. researchgate.netrsc.org

Table 2: Antimycobacterial Activity of Selected this compound Derivatives

| Compound | Strain | MIC | Reference |

|---|---|---|---|

| N-(2-Naphthyl)alanine hydrazide (3) | M. tuberculosis H37Rv | 0.5-10.0 µg/mL | nih.gov |

| N-methyl-N-(2-naphthyl)glycine hydrazide (5) | M. tuberculosis H37Rv | 0.5-10.0 µg/mL | nih.gov |

| N-(6-methoxy-2-naphthyl)glycine hydrazide (7) | M. tuberculosis H37Rv | 0.5-10.0 µg/mL | nih.gov |

| 3-(2-naphthylamino)butyric acid hydrazide (23) | M. tuberculosis H37Rv | 0.5-10.0 µg/mL | nih.gov |

| 13c (N-cyclooctyl-2-naphthamide) | M. tuberculosis (DS, MDR, XDR) | 7.11 µM | researchgate.netrsc.org |

| 13d (adamantyl derivative) | M. tuberculosis (DS, MDR, XDR) | 6.55 µM | researchgate.netrsc.org |

Mechanisms of Antimicrobial Action, including Efflux Pump Inhibition (e.g., AcrB)

A significant mechanism of antimicrobial action for certain this compound derivatives is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell and conferring multidrug resistance. nih.govresearchgate.netnih.gov The AcrB protein, a component of the AcrAB-TolC efflux pump in E. coli, has been a key target. nih.govresearchgate.netnih.gov

A series of 4-substituted this compound derivatives were designed as AcrB inhibitors. nih.gov While these compounds themselves were not antimicrobial against wild-type E. coli, they were able to synergize with antibiotics and inhibit the efflux of the fluorescent dye Nile Red, indicating they are substrates of the AcrB pump. nih.govresearchgate.net Compound A3 (4-(isopentyloxy)-2-naphthamide) was identified as a notable efflux pump inhibitor (EPI), reducing the MICs of erythromycin (B1671065) and chloramphenicol (B1208) to levels seen in a drug-sensitive strain lacking the efflux pump. nih.govresearchgate.net This effect was specific to AcrB substrates, as it did not alter the MIC of the non-substrate rifampicin. nih.gov Further optimization led to the development of compounds 7c , 7g , and 12i , which showed improved potency as EPIs compared to the parent compound A3. nih.gov

The mechanism of action for some antistaphylococcal this compound carbamates was found to involve the inhibition of the bacterial respiratory chain, rather than direct damage to the bacterial membrane. nih.gov

Anticancer Potential and Antitumor Mechanisms

This compound derivatives have also emerged as promising candidates in the search for new anticancer agents. nih.govacs.orgacs.orgresearchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines